[3-(2-acetamidoethyl)-1-(1H-indol-5-yl)-7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptyl] carbamate
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Overview
Description
PMID29757691-Compound-2a-i is a synthetic organic compound known for its inhibitory effects on acetylcholinesterase (AChE). This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID29757691-Compound-2a-i involves a multi-step process. The initial step includes the condensation of 2-aminopyridine with a propiophenone compound in the presence of a condensation catalyst. This reaction is carried out in an organic solvent under heating conditions to form an imine intermediate. The imine intermediate is then subjected to a ring-closing reaction using a copper catalyst and an oxidizing agent in an alkaline medium .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. The raw materials, 2-aminopyridine and propiophenone, are readily available and cost-effective, making the industrial production of PMID29757691-Compound-2a-i feasible .
Chemical Reactions Analysis
Types of Reactions
PMID29757691-Compound-2a-i undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
PMID29757691-Compound-2a-i has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its inhibitory action on acetylcholinesterase.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
PMID29757691-Compound-2a-i exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions where cholinergic deficits are observed, such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor with similar therapeutic applications.
Galantamine: An alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness
PMID29757691-Compound-2a-i stands out due to its specific structural features and its potent inhibitory action on acetylcholinesterase. Unlike some other inhibitors, it has a unique binding affinity and selectivity for the enzyme, making it a promising candidate for further therapeutic development .
Properties
Molecular Formula |
C33H41N5O3 |
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Molecular Weight |
555.7 g/mol |
IUPAC Name |
[3-(2-acetamidoethyl)-1-(1H-indol-5-yl)-7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptyl] carbamate |
InChI |
InChI=1S/C33H41N5O3/c1-22(39)35-18-15-23(20-31(41-33(34)40)25-13-14-28-24(21-25)16-19-36-28)8-6-7-17-37-32-26-9-2-4-11-29(26)38-30-12-5-3-10-27(30)32/h2,4,9,11,13-14,16,19,21,23,31,36H,3,5-8,10,12,15,17-18,20H2,1H3,(H2,34,40)(H,35,39)(H,37,38) |
InChI Key |
YSPYIIMVNQAFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(CCCCNC1=C2CCCCC2=NC3=CC=CC=C31)CC(C4=CC5=C(C=C4)NC=C5)OC(=O)N |
Origin of Product |
United States |
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